Validated Mass Spectrometric Transition Enables Specific Detection of Paclitaxel-d5 (Benzoyloxy) in Biological Tissues
Paclitaxel-d5 (Benzoyloxy) provides a distinct and validated multiple reaction monitoring (MRM) transition in positive ion mode, essential for its discrimination from unlabeled paclitaxel in complex biological matrices. The sodium adduct [M+Na]+ of Paclitaxel-d5 (Benzoyloxy) is detected at m/z 881.6 → 313.1, which is a mass shift of +5 Da from the unlabeled paclitaxel transition (m/z 876.6 → 308.2) . This is a direct and quantifiable differentiator from alternative stable isotope-labeled ISs, which would require their own unique method development and validation.
| Evidence Dimension | LC-MS/MS MRM Transition (Positive Ion Mode) |
|---|---|
| Target Compound Data | m/z 881.6 [M+Na]+ → 313.1 |
| Comparator Or Baseline | Unlabeled Paclitaxel (m/z 876.6 [M+Na]+ → 308.2) |
| Quantified Difference | +5 Da mass shift for the sodium adduct |
| Conditions | HPLC-ESI-MS/MS using an Agilent 1260 HPLC system and an ABSciex 5000 triple quadrupole mass spectrometer. Analytes were separated on a C8 analytical column with a methanol/formic acid gradient. |
Why This Matters
A pre-validated MRM transition allows for immediate method implementation, reducing development time and ensuring specificity for the intended analytical application.
